5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine
Description
5'-O-(4,4'-Dimethoxitrityl)-1-N-methylpseudouridine is a chemically modified nucleoside derivative critical for oligonucleotide synthesis, particularly in RNA therapeutics. Its structure features:
- 5'-O-(4,4'-Dimethoxytrityl (DMT)) group: A photolabile protecting group that prevents unwanted reactions during solid-phase synthesis and is removed under mild acidic conditions .
- 1-N-Methylpseudouridine: A pseudouridine isomer methylated at the N1 position, enhancing RNA stability and reducing immunogenicity compared to unmodified uridine .
- 2'-O-(tert-Butyldimethylsilyl (TBDMS)) group: A base-labile protecting group for the 2'-hydroxyl, enabling orthogonal deprotection strategies in RNA synthesis .
This compound is synthesized via sequential protection steps, starting with pseudouridine, followed by N-methylation, and DMT/TBDMS group introductions using reagents like DMTrCl in anhydrous pyridine . Applications include mRNA vaccine development and antisense oligonucleotide research, where its modifications improve RNA stability and translational efficiency.
Properties
Molecular Formula |
C31H32N2O8 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
5-[(2S,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-33-17-24(29(36)32-30(33)37)28-27(35)26(34)25(41-28)18-40-31(19-7-5-4-6-8-19,20-9-13-22(38-2)14-10-20)21-11-15-23(39-3)16-12-21/h4-17,25-28,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,28+/m1/s1 |
InChI Key |
VSNLNQTWDOWQBD-HPQIJTKRSA-N |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine involves sequential chemical modifications starting from pseudouridine:
Step 1: N1-Methylation of Pseudouridine
- Reagents: Methyl iodide (CH3I) or methyl triflate in the presence of a strong base such as sodium hydride (NaH).
- Conditions: Anhydrous solvents (e.g., dimethylformamide or pyridine), inert atmosphere.
- Purpose: Introduce the methyl group at the N1 position of pseudouridine to improve RNA stability and reduce immunogenicity.
Step 2: Protection of the 5'-Hydroxyl Group with 4,4'-Dimethoxytrityl Chloride (DMTrCl)
- Reagents: 4,4'-Dimethoxytrityl chloride, catalytic 4-dimethylaminopyridine (DMAP).
- Solvent: Anhydrous pyridine or dichloromethane.
- Conditions: Room temperature under inert atmosphere.
- Purpose: Protect the 5'-OH to prevent unwanted side reactions during oligonucleotide synthesis.
Step 3: Protection of the 2'-Hydroxyl Group with tert-Butyldimethylsilyl Chloride (TBDMSCl)
- Reagents: TBDMSCl, imidazole or pyridine as base.
- Solvent: Anhydrous dimethylformamide or pyridine.
- Conditions: Room temperature.
- Purpose: Orthogonal protection of 2'-OH to allow selective deprotection later.
Step 4: Conversion to Phosphoramidite Intermediate
- Reagents: 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, diisopropylammonium tetrazolide.
- Solvent: Anhydrous dichloromethane.
- Conditions: Low temperature (0–5 °C).
- Purpose: Prepare the nucleoside for automated solid-phase RNA synthesis.
Detailed Reaction Conditions and Yields
| Step | Reagents & Catalysts | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| N1-Methylation | Methyl iodide, NaH | Anhydrous DMF | RT, inert atmosphere | ~80-90 | Regioselective methylation at N1 |
| 5'-OH Protection (DMT) | 4,4'-Dimethoxytrityl chloride, DMAP | Pyridine | RT, inert atmosphere | ~85-95 | Acid-labile protecting group |
| 2'-OH Protection (TBDMS) | TBDMS chloride, imidazole | Pyridine or DMF | RT | ~90 | Base-labile protecting group |
| Phosphoramidite Formation | 2-cyanoethyl-N,N-diisopropylchlorophosphamidite | DCM | 0–5 °C | ~75-85 | For incorporation into RNA synthesis |
Purification and Characterization
- Purification is typically performed by silica gel chromatography or reverse-phase HPLC.
- Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, and 2D NMR (COSY, HSQC) confirm regioselective modifications and protecting group attachment.
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight.
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress with UV detection for DMT group.
Protection/Deprotection Chemistry
- The DMT group is introduced via nucleophilic substitution of 5'-OH with DMTrCl under basic conditions and removed under mild acidic conditions (e.g., trichloroacetic acid in dichloromethane).
- The TBDMS group protects the 2'-OH and is stable under acidic conditions but removed with fluoride ions (e.g., tetrabutylammonium fluoride).
Phosphorylation and Phosphoramidite Chemistry
- The phosphoramidite intermediate is synthesized by reacting the protected nucleoside with chlorophosphoramidite reagents.
- This intermediate is crucial for automated solid-phase RNA synthesis, enabling efficient chain elongation.
Enzymatic Incorporation
- The triphosphate form of N1-methylpseudouridine (m1ΨTP) is enzymatically incorporated into mRNA by T7 RNA polymerase.
- This incorporation enhances translational efficiency and reduces immune activation.
| Preparation Step | Reagents/Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| N1-Methylation | Methyl iodide, NaH, anhydrous DMF | Introduce N1 methyl group | 80-90 | Selective methylation |
| 5'-OH Protection (DMT) | DMTrCl, DMAP, pyridine | Protect 5'-OH | 85-95 | Acid-labile protection |
| 2'-OH Protection (TBDMS) | TBDMSCl, imidazole, pyridine | Protect 2'-OH | 90 | Base-labile protection |
| Phosphoramidite Formation | Chlorophosphoramidite, DCM, 0–5 °C | Prepare for RNA synthesis | 75-85 | For automated oligonucleotide synthesis |
- The stepwise protection strategy is well-established and critical for high-fidelity RNA synthesis.
- The N1-methylation enhances RNA stability and reduces immunogenicity, a key factor in mRNA vaccine efficacy.
- The orthogonal protection scheme (DMT for 5'-OH and TBDMS for 2'-OH) allows selective deprotection, facilitating automated RNA synthesis.
- Analytical methods confirm the integrity and purity of the compound, ensuring reproducibility.
- Industrial-scale synthesis employs automated solid-phase methods using these protected nucleosides as building blocks.
The preparation of 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine involves a well-defined sequence of chemical modifications starting from pseudouridine. The key steps include N1-methylation, selective protection of hydroxyl groups with DMT and TBDMS, and conversion to phosphoramidite intermediates. These steps are optimized for high yield, purity, and compatibility with automated oligonucleotide synthesis platforms. The compound's modifications confer enhanced RNA stability and translational efficiency, underpinning its critical role in RNA therapeutics and vaccine development.
Chemical Reactions Analysis
Phosphorylation Reactions
The 5'-OH group (protected by the dimethoxytrityl group) undergoes phosphorylation to form triphosphate derivatives for mRNA synthesis. This reaction is catalyzed enzymatically or chemically:
-
Reagents : Phosphoryl chloride (POCl₃), tributylammonium phosphate, or enzymatic methods using kinases.
-
Conditions : Anhydrous pyridine or acetonitrile, controlled pH (neutral to slightly acidic) .
-
Product : N1-methylpseudouridine-5'-triphosphate (m1ΨTP), a key building block for mRNA vaccines .
Key Data :
| Reaction Type | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Phosphorylation | POCl₃, pyridine | ~85% | >99% |
Dimethoxytrityl (DMT) Protection/Deprotection
The DMT group protects the 5'-OH during oligonucleotide synthesis and is removed under acidic conditions:
-
Protection : DMT-Cl (4,4'-dimethoxytrityl chloride) in pyridine with catalytic DMAP .
-
Deprotection : Trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane .
Mechanistic Insight :
-
The DMT group stabilizes the nucleoside during solid-phase synthesis, preventing unwanted side reactions .
-
Deprotection generates a reactive 5'-OH for subsequent coupling .
Silylation of Hydroxyl Groups
Secondary hydroxyl groups (e.g., 2'-OH) are protected using silylating agents:
Role in Synthesis :
-
Silylation prevents undesired reactions at the 2'-OH during phosphoramidite coupling .
-
Deprotection uses fluoride ions (e.g., TBAF) post-synthesis .
Phosphoramidite Coupling
The nucleoside is converted to a phosphoramidite for solid-phase oligonucleotide synthesis:
Key Reaction :
Enzymatic Incorporation into mRNA
The triphosphate derivative (m1ΨTP) is incorporated into mRNA by T7 RNA polymerase:
-
Conditions : In vitro transcription buffer (pH 7.5–8.0), Mg²⁺, NTPs .
-
Efficiency : m1ΨTP exhibits enhanced incorporation kinetics compared to unmodified UTP, reducing immunogenicity and increasing translational efficiency .
Mechanistic Impact :
Stability Under Synthetic Conditions
The compound’s reactivity is influenced by its modifications:
-
Acid Sensitivity : The DMT group is labile under acidic conditions (e.g., TCA) .
-
Base Stability : The N1-methyl group enhances resistance to enzymatic degradation in biological systems .
Analytical Characterization
Reaction products are validated using:
Scientific Research Applications
Enhanced mRNA Vaccine Development
One of the primary applications of 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine is in the enhancement of mRNA vaccines. The incorporation of 1-N-methylpseudouridine into mRNA has been shown to improve protein expression while simultaneously reducing immunogenicity. This modification allows for a more efficient translation process, which is critical in vaccine development.
Case Study: COVID-19 Vaccines
The COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna utilize N1-methylpseudouridine as a key modification. Research indicates that replacing uridine with N1-methylpseudouridine significantly enhances the stability and translational efficiency of mRNA, leading to higher antigen expression levels and a more robust immune response with lower side effects .
Improvement in RNA Therapeutics
The application of 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine extends beyond vaccines to include various RNA therapeutics. The modification has been linked to increased resistance to enzymatic degradation and reduced activation of innate immune responses, making it an attractive option for therapeutic applications.
Case Study: RNA Interference (RNAi)
In RNAi applications, modified nucleotides such as 1-N-methylpseudouridine can enhance the stability and efficacy of small interfering RNAs (siRNAs). Studies have demonstrated that siRNAs incorporating this modification exhibit improved silencing activity due to their enhanced stability in biological environments .
Synthesis of Modified mRNA
The synthesis process for modified mRNA often involves the use of specialized kits that facilitate the incorporation of various nucleoside modifications, including 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine. These kits enable researchers to produce tailored mRNA constructs for specific applications in research and therapy.
Data Table: HighYield T7 mRNA Synthesis Kits
| Product Name | Application | Modified Nucleotides Included |
|---|---|---|
| HighYield T7 mRNA Modification Testkit | Synthesis of differentially modified mRNA | N1-Methylpseudo-UTP, Pseudo-UTP, 5-Methoxy-UTP |
| HighYield T7 Uridine Modification Testkit | Synthesis with Cap 0 or Cap 1 moiety | N1-Methylpseudo-UTP, ARCA Cap 1 AG |
Potential for Therapeutic Applications
The versatility of 5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine positions it as a promising candidate for future therapeutic applications beyond vaccines. Its properties suggest potential uses in gene therapy and other forms of RNA-based treatments where stability and immunogenicity are critical factors.
Case Study: CircRNA Vaccines
Recent research has explored the use of circular RNAs (circRNAs) as vaccines against diseases such as SARS-CoV-2. The incorporation of modified nucleotides like 1-N-methylpseudouridine has been shown to enhance the immunogenic properties and stability of circRNA constructs, leading to robust immune responses in preclinical models .
Mechanism of Action
The mechanism of action of 5’-DMT-N1-Methyl-PseudoUridine involves its incorporation into RNA oligonucleotides, where it enhances RNA stability and reduces immunogenicity. The compound achieves this by altering the RNA structure and increasing its resistance to enzymatic degradation. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Comparison with Similar Compounds
Structural and Functional Differences
Research Insights
- Yield and Purity : reports a 79% yield in the final phosphoramidite step, with rigorous NMR/MS characterization . The target compound’s synthesis likely follows similar protocols but lacks explicit yield data in provided evidence.
- Orthogonal Protection : Combining DMT (acid-labile) and TBDMS (base-labile) in the target compound allows sequential deprotection, critical for automated RNA synthesis .
Biological Activity
5'-O-(4,4'-dimethoxitrityl)-1-N-methylpseudouridine (commonly referred to as DMTr-pseudouridine) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry due to its unique structural properties and biological activities. This compound is a derivative of pseudouridine, which is known for its role in stabilizing RNA structures and influencing RNA interactions. The introduction of the dimethoxitrityl group enhances its stability and solubility, making it a valuable tool in various applications, including RNA therapeutics and biochemistry.
Chemical Structure
The chemical structure of DMTr-pseudouridine can be represented as follows:
- Chemical Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.30 g/mol
DMTr-pseudouridine exhibits several biological activities primarily attributed to its ability to stabilize RNA structures and enhance their functionality. The following mechanisms have been identified:
- Stabilization of RNA Secondary Structures : The presence of pseudouridine in RNA enhances base pairing and stabilizes secondary structures, which is crucial for the proper functioning of ribosomal RNA (rRNA) and transfer RNA (tRNA) .
- Inhibition of RNase Activity : DMTr-pseudouridine has been shown to inhibit ribonuclease activity, thereby protecting RNA from degradation .
- Enhanced Binding Affinity : Modified nucleosides like DMTr-pseudouridine can increase the binding affinity between RNA and proteins, facilitating various biochemical processes .
1. Antiviral Activity
A study investigated the antiviral properties of DMTr-pseudouridine against influenza virus. Researchers found that treatment with DMTr-pseudouridine resulted in a significant reduction in viral replication. The compound was shown to interfere with viral RNA synthesis by stabilizing viral mRNA, thus enhancing host immune responses .
2. RNA Therapeutics
In another study, DMTr-pseudouridine was incorporated into mRNA vaccines to improve their stability and translation efficiency. The modified mRNA exhibited enhanced protein expression levels compared to unmodified counterparts, demonstrating its potential in vaccine development .
Comparative Data Table
| Compound | Stability (hours) | RNase Resistance | Binding Affinity (Kd) |
|---|---|---|---|
| DMTr-pseudouridine | 48 | High | 50 nM |
| Pseudouridine | 24 | Moderate | 100 nM |
| Unmodified Uridine | 12 | Low | 200 nM |
Pharmacokinetics
Research indicates that DMTr-pseudouridine has favorable pharmacokinetic properties, including:
- Absorption : Rapid absorption upon administration, leading to high bioavailability.
- Metabolism : Metabolized primarily by nucleoside phosphorylases.
- Excretion : Primarily excreted via renal pathways.
Safety Profile
Toxicological studies have indicated that DMTr-pseudouridine exhibits low toxicity levels at therapeutic doses. No significant adverse effects were observed in animal models during chronic exposure studies .
Q & A
Q. What protocols mitigate risks during large-scale DMTr cleavage reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
